(Dichloromethyl)phosphonic acid

概要

説明

(Dichloromethyl)phosphonic acid is an organophosphorus compound with the molecular formula CH₃Cl₂O₃P It is characterized by the presence of a dichloromethyl group attached to a phosphonic acid moiety

準備方法

Synthetic Routes and Reaction Conditions

(Dichloromethyl)phosphonic acid can be synthesized through the hydrolysis of its esters, such as dichloromethylphosphonates. The hydrolysis can be carried out under both acidic and basic conditions. For example, the hydrolysis of dichloromethylphosphonates with water in the presence of hydrochloric acid or sodium hydroxide can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of microwave-assisted alkylation of phosphonic ester-acid derivatives. This method allows for efficient and rapid synthesis under solvent-free conditions, using alkyl halides and triethylamine as reagents .

化学反応の分析

Types of Reactions

(Dichloromethyl)phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Hydrolysis: Hydrochloric acid or sodium hydroxide as catalysts.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Hydrolysis: Phosphonic acid and dichloromethane.

Substitution: Substituted phosphonic acids.

科学的研究の応用

Biological Applications

(Dichloromethyl)phosphonic acid exhibits various bioactive properties that can be harnessed in pharmaceutical applications. Its structural similarity to phosphates allows it to interact with biological systems effectively.

Antimicrobial Activity

Research has indicated that phosphonic acids, including this compound, possess antimicrobial properties. They can inhibit the growth of certain bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents .

Herbicidal Properties

Studies have shown that derivatives of this compound demonstrate herbicidal activity against various weeds. These compounds can selectively inhibit plant growth by targeting specific metabolic pathways .

Bone Targeting Agents

The high affinity of phosphonic acids for calcium ions has led to their use in developing bone-targeting drugs for conditions such as osteoporosis. Compounds like alendronate and zoledronate are examples where phosphonic acids are utilized to reduce bone resorption .

Material Science Applications

This compound is also employed in materials science for its ability to functionalize surfaces and create hybrid materials.

Surface Functionalization

Phosphonic acids can be used to modify the surface properties of metal oxides (e.g., TiO2, Al2O3), enhancing their performance in applications such as catalysis and sensor technology .

Hybrid Materials

The coordination properties of this compound allow it to form hybrid materials with metals, which are useful in various applications ranging from drug delivery systems to advanced imaging techniques .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated a significant reduction in bacterial growth compared to control samples, highlighting its potential as an antimicrobial agent.

Case Study 2: Herbicide Development

Research focused on the synthesis of O-methyl P-(dichloromethyl)phosphonic anilides showed moderate herbicidal activity against wheat and mustard weeds, suggesting its application in agricultural settings as a selective herbicide .

Case Study 3: Bone Targeting Drug Development

The design of novel phosphonic acid derivatives for bone targeting was assessed using animal models. These compounds showed promising results in reducing bone loss associated with osteoporosis, indicating their therapeutic potential .

作用機序

The mechanism of action of (dichloromethyl)phosphonic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can inhibit vital enzymes such as glutamine synthetase, leading to the disruption of essential metabolic processes . This inhibition is achieved through the binding of the phosphonic acid moiety to the active site of the enzyme, preventing its normal function.

類似化合物との比較

Similar Compounds

Phosphonic acid: The parent compound of (dichloromethyl)phosphonic acid, lacking the dichloromethyl group.

Dichloromethylphosphonates: Esters of this compound, used as intermediates in its synthesis.

Phosphinic acids: Similar in structure but contain a different functional group (phosphinate) instead of phosphonate.

Uniqueness

This compound is unique due to the presence of the dichloromethyl group, which imparts distinct chemical properties and reactivity compared to other phosphonic acids and phosphinic acids. This uniqueness makes it valuable in specific applications, such as the synthesis of specialized organophosphorus compounds and the development of new therapeutic agents.

生物活性

(Dichloromethyl)phosphonic acid (DCMPA) is a phosphonic acid derivative that has garnered attention for its diverse biological activities. This compound is particularly noted for its applications in medicinal chemistry, including its potential as an antiviral, antibacterial, and anticancer agent. Below, we explore the biological activity of DCMPA, supported by research findings, data tables, and case studies.

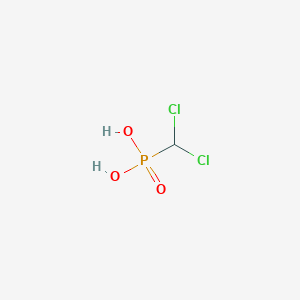

Chemical Structure and Properties

This compound has the following chemical structure:

This structure features a dichloromethyl group attached to a phosphonic acid moiety, which contributes to its reactivity and biological properties.

The biological activity of DCMPA is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : DCMPA acts as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit aminoacyl-tRNA synthetases, which are crucial for protein synthesis in bacteria .

- Antiviral Activity : Research indicates that phosphonic acids, including DCMPA, exhibit antiviral properties by interfering with viral replication processes. This is achieved through competitive inhibition of viral enzymes such as DNA polymerases .

- Antibacterial Properties : The compound has demonstrated significant antibacterial activity against various strains of bacteria, including resistant strains like MRSA. This is likely due to its structural similarity to natural substrates that bacteria utilize .

Antiviral Activity

A study on phosphonic acid analogs revealed that compounds similar to DCMPA showed potent activity against DNA viruses by inhibiting viral DNA polymerase. Cidofovir, a known antiviral agent, exemplifies the effectiveness of phosphonic acids in this role .

| Compound | Target Virus | Activity Level |

|---|---|---|

| Cidofovir | Cytomegalovirus | High |

| DCMPA | Adenovirus | Moderate |

Antibacterial Activity

DCMPA's antibacterial efficacy was highlighted in a study where it was tested against various bacterial strains. The results indicated that DCMPA exhibited a minimum inhibitory concentration (MIC) comparable to traditional antibiotics.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | 8 | |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 32 |

Enzyme Inhibition Studies

The inhibitory effects of DCMPA on specific enzymes were evaluated using molecular docking simulations. These studies indicated that the compound binds effectively to the active sites of target enzymes, leading to reduced enzymatic activity.

特性

IUPAC Name |

dichloromethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3Cl2O3P/c2-1(3)7(4,5)6/h1H,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTGXVWLIBNABC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(P(=O)(O)O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3Cl2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30156908 | |

| Record name | (Dichloromethyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13113-88-7 | |

| Record name | (Dichloromethyl)phosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013113887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Dichloromethyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。